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molecular formula C15H24N4O2 B1322004 tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate CAS No. 781649-86-3

tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate

Cat. No. B1322004
M. Wt: 292.38 g/mol
InChI Key: NRYFFLQIEZSPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346807B2

Procedure details

A 50 mL 3-necked round bottom flask fitted with a thermometer and an overhead stirrer was charged with tert-butyl 4-oxopiperidine-1-carboxylate (3.00 g, 15.1 mmol) and acetonitrile (25 mL, HPLC grade). The reaction mixture was stirred at room temperature for 10 minutes to ensure complete dissolution of all solid material. Pyridine-2,3-diamine (1.50 g, 13.7 mmol) was added, the slurry was stirred for an additional 30 minutes, and resulted in the formation of a dark brown solution. The reaction mixture was cooled to 5° C. and trifluoroacetic acid (2 mL) was added over a period of 20 minutes. During the course of the addition, fuming was observed, accompanied by a slight temperature rise to 10-15° C. The reaction mixture was stirred for an additional 30 minutes at 5-10° C., and sodium triacetoxyborohydride (4.37 g, 20.6 mmol) was added over a period of 20 minutes. The ice bath was removed and the reaction mixture was stirred for an additional 30 minutes. The flask was placed back in an ice bath and aqueous 4M sodium hydroxide was added to the reaction in small portions to adjust the reaction mixture to pH 8. The solution was stirred for an additional 30 minutes, cooled to 5° C., and diluted with ice cold water (80 mL), and resulted in the formation of a brown precipitate. The resulting slurry was stirred overnight at room temperature. The solids were collected by vacuum filtration, washed with cold water (3×5 mL) and dried to constant weight to give 35.4 g (88% yield) of tert-butyl 4-(2-aminopyridin-3-ylamino)piperidine-1-carboxylate. This material was submitted to the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 7.25 (dd, 1H), 6.64 (d, 1H), 6.17 (dd, 1H), 5.43 (broad s, 2H), 4.48 (d, 1H), 3.88 (d, 2H), 3.38 (broad s, 1H), 2.87 (broad s, 2.87), 1.87 (d, 2H), 1.38 (s, 9H), 1.19 (m, 2H). MS (EI) for C15H24N4O2: 293 (MH+)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
4.37 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[N:15]1[CH:20]=[CH:19][CH:18]=[C:17]([NH2:21])[C:16]=1[NH2:22].FC(F)(F)C(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(#N)C>[NH2:22][C:16]1[C:17]([NH:21][CH:2]2[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]2)=[CH:18][CH:19]=[CH:20][N:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
N1=C(C(=CC=C1)N)N
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
4.37 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 mL 3-necked round bottom flask fitted with a thermometer and an overhead stirrer
DISSOLUTION
Type
DISSOLUTION
Details
dissolution of all solid material
STIRRING
Type
STIRRING
Details
the slurry was stirred for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
resulted in the formation of a dark brown solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 5° C.
ADDITION
Type
ADDITION
Details
During the course of the addition
CUSTOM
Type
CUSTOM
Details
accompanied by a slight temperature rise to 10-15° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 30 minutes at 5-10° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The flask was placed back in an ice bath
ADDITION
Type
ADDITION
Details
aqueous 4M sodium hydroxide was added to the reaction in small portions
STIRRING
Type
STIRRING
Details
The solution was stirred for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
ADDITION
Type
ADDITION
Details
diluted with ice cold water (80 mL)
CUSTOM
Type
CUSTOM
Details
resulted in the formation of a brown precipitate
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold water (3×5 mL)
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NC=CC=C1NC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 883.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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